molecular formula C34H18 B14675830 1,1'-(Ethyne-1,2-diyl)dipyrene CAS No. 33895-41-9

1,1'-(Ethyne-1,2-diyl)dipyrene

Cat. No.: B14675830
CAS No.: 33895-41-9
M. Wt: 426.5 g/mol
InChI Key: XVBYBJIYCYODQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyne-1,2-diyl (acetylene) derivatives are characterized by a rigid linear backbone formed by two sp-hybridized carbon atoms, enabling π-conjugation and applications in materials science. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is known for its strong fluorescence and electronic properties. Combining pyrene moieties via an ethyne bridge likely enhances π-π stacking interactions, charge transport, and thermal stability, making such compounds candidates for organic electronics or sensors. However, specific data on synthesis, crystallography, or applications of 1,1'-(Ethyne-1,2-diyl)dipyrene are absent in the evidence, necessitating comparisons with structurally analogous compounds.

Properties

CAS No.

33895-41-9

Molecular Formula

C34H18

Molecular Weight

426.5 g/mol

IUPAC Name

1-(2-pyren-1-ylethynyl)pyrene

InChI

InChI=1S/C34H18/c1-3-23-13-15-27-11-9-21(29-19-17-25(5-1)31(23)33(27)29)7-8-22-10-12-28-16-14-24-4-2-6-26-18-20-30(22)34(28)32(24)26/h1-6,9-20H

InChI Key

XVBYBJIYCYODQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-pyrenyl)ethyne typically involves the coupling of pyrene derivatives through alkyne linkages. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts to facilitate the formation of the ethyne bond between two pyrene units. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .

Industrial Production Methods: While the industrial-scale production of bis(1-pyrenyl)ethyne is less common, the principles of the Sonogashira coupling can be adapted for larger-scale synthesis. This involves optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Bis(1-pyrenyl)ethyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(1-pyrenyl)ethyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(1-pyrenyl)ethyne is primarily related to its photophysical properties. The compound exhibits strong fluorescence due to the extended π-conjugation, which allows for efficient absorption and emission of light. This property is exploited in applications such as bioimaging and sensing. The molecular targets and pathways involved include interactions with biological molecules that can quench or enhance fluorescence, depending on the environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several ethyne-1,2-diyl derivatives with distinct functional groups and applications. Below is a detailed comparison:

Key Findings

Structural Flexibility vs. Rigidity :

  • 4,4′-(Ethyne-1,2-diyl)diphthalic anhydride and its analogs (e.g., EBPA) introduce cross-linking sites into polymers while maintaining thermal stability (~350°C melting point) .
  • In contrast, 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde leverages aldehyde reactivity to form covalent organic frameworks (COFs) with precise pore structures .

Functional Group-Directed Applications :

  • Nitrile derivatives (e.g., 4,4'-(Ethyne-1,2-diyl)dibenzonitrile) are suited for optoelectronics due to electron-withdrawing CN groups .
  • Carboxylic acid derivatives (e.g., 2,2'-(Ethyne-1,2-diyl)dibenzoic acid) act as ligands for metal-organic frameworks (MOFs) .

Synthetic Accessibility: Ethyne-linked compounds are often synthesized via Sonogashira coupling (e.g., 2,2'-(Ethyne-1,2-diyl)dibenzoic acid) , while anhydrides like 4,4′-(Ethyne-1,2-diyl)diphthalic anhydride are commercially available .

Thermal and Chemical Stability :

  • Anhydride derivatives exhibit superior thermal stability (melting points >300°C) compared to aldehyde or nitrile analogs, making them ideal for high-temperature polymer applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.